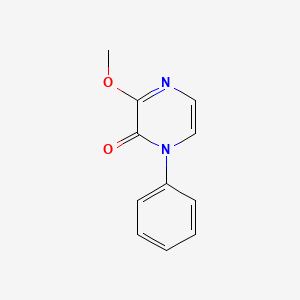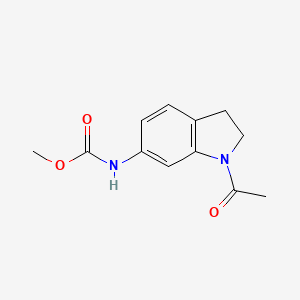
3-methoxy-1-phenyl-1,2-dihydropyrazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole derivatives, which might be structurally similar to the compound you mentioned, are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They are often found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
科学的研究の応用
3-methoxy-1-phenyl-1,2-dihydropyrazin-2-one has a wide range of applications in medicinal chemistry and organic synthesis. It is a versatile synthetic intermediate with a wide range of chemical and physical properties, making it an attractive target for research and development. This compound has been used in the synthesis of various drugs, such as the anti-cancer drug 5-fluorouracil and the anti-diabetic drug glibenclamide. In addition, this compound has also been used in the synthesis of pesticides, such as the insecticide imidacloprid. This compound has also been used in the synthesis of other organic compounds, such as the surfactant polyethylene glycol.
作用機序
Target of Action
The primary targets of 3-methoxy-1-phenyl-1,2-dihydropyrazin-2-one are currently unknown. The compound is structurally similar to indole derivatives, which have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
1,2-dihydropyrazin-2-one derivatives, which have two aminoalkyl groups at the positions 3 and 6, were found to be efficient tools for the construction of potent, selective and long-acting opioid mimetics . This suggests that this compound may also interact with opioid receptors and affect related biochemical pathways.
Result of Action
Indole derivatives have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
実験室実験の利点と制限
The use of 3-methoxy-1-phenyl-1,2-dihydropyrazin-2-one in laboratory experiments has several advantages. First, it is a versatile synthetic intermediate that can be used in a variety of chemical reactions. Second, it is relatively stable and can be stored for long periods of time. Third, it is relatively inexpensive and readily available. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not suitable for reactions involving high temperatures or pressures, and it is not very soluble in organic solvents. In addition, this compound can react with other compounds, which can lead to undesired side reactions.
将来の方向性
There are a number of potential future directions for 3-methoxy-1-phenyl-1,2-dihydropyrazin-2-one research. First, further research could be conducted on the mechanism of action of this compound and its effects on the metabolism of various compounds. Second, further research could be conducted on the synthesis of this compound and its use as a synthetic intermediate in the synthesis of various compounds. Third, further research could be conducted on the biochemical and physiological effects of this compound and its potential applications in medicine and agriculture. Fourth, further research could be conducted on the advantages and limitations for laboratory experiments involving this compound. Finally, further research could be conducted on the potential uses of this compound in other fields, such as materials science and environmental science.
合成法
3-methoxy-1-phenyl-1,2-dihydropyrazin-2-one can be synthesized in a variety of ways, including the use of chemical reactions, such as the Knoevenagel condensation and the Ullmann reaction. The Knoevenagel condensation is a chemical reaction between an aldehyde and an amine, while the Ullmann reaction is a cross-coupling reaction between aryl halides and organometallic reagents. In addition, this compound can also be synthesized through the use of enzymatic reactions, such as the enzymatic hydrolysis of this compound.
特性
IUPAC Name |
3-methoxy-1-phenylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-11(14)13(8-7-12-10)9-5-3-2-4-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTCOLWKLKVNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN(C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6508830.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B6508834.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B6508837.png)

![2,4-dioxo-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B6508843.png)
![2-[4-(propan-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6508852.png)
![ethyl 2-{2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl}acetate](/img/structure/B6508878.png)

![4-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6508888.png)

![4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]-3-(methylsulfanyl)-1H-pyrazol-5-amine](/img/structure/B6508904.png)


